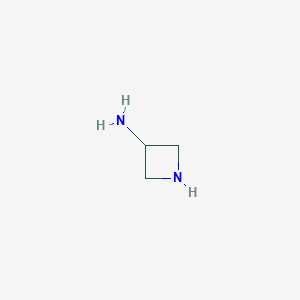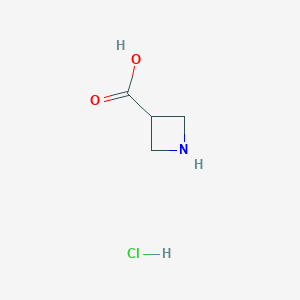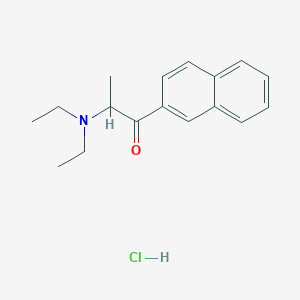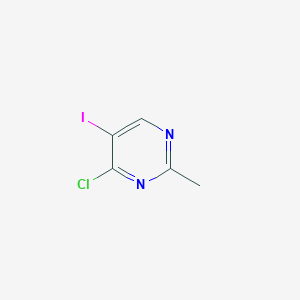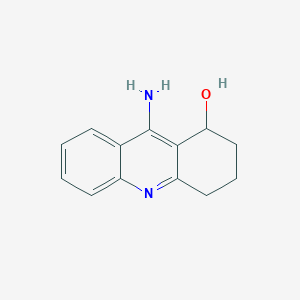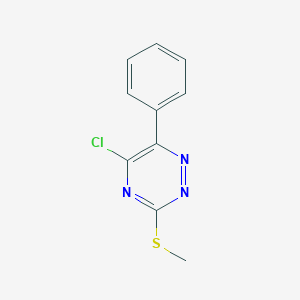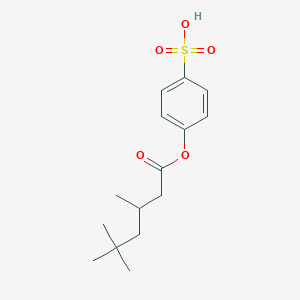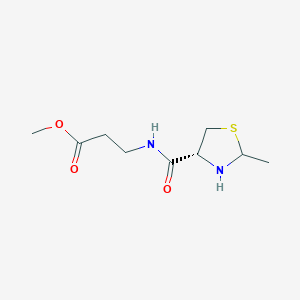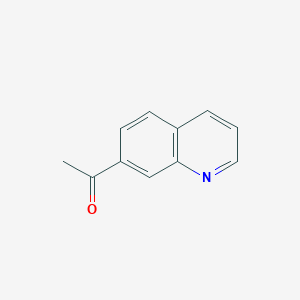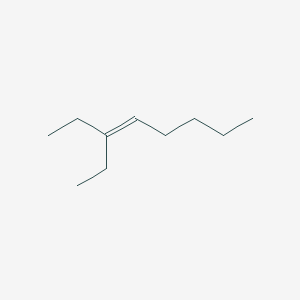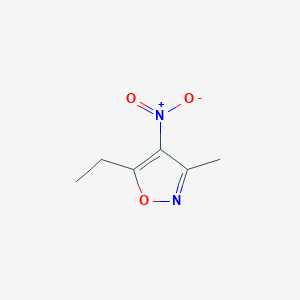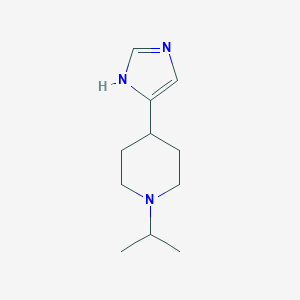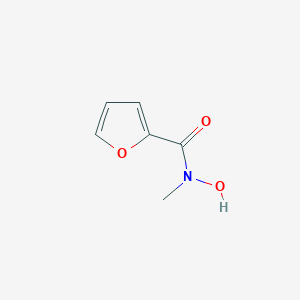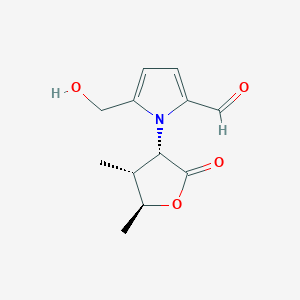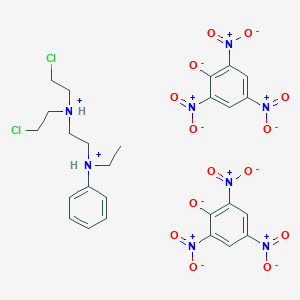
N,N-Bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine dipicrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine dipicrate (also known as Nitracrine) is a potent antitumor drug that has been used in cancer therapy for several decades. It belongs to the group of nitroaromatic compounds and was first synthesized in the 1950s. Nitracrine has been shown to have excellent anticancer activity against a wide range of tumors, including breast, lung, and colon cancer.
Mecanismo De Acción
Nitracrine exerts its antitumor activity by generating reactive oxygen species (ROS) and inducing DNA damage. It has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and transcription. Nitracrine also inhibits the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA precursors.
Efectos Bioquímicos Y Fisiológicos
Nitracrine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. Nitracrine has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitracrine has several advantages for laboratory experiments. It has a well-defined mechanism of action and has been extensively studied for its antitumor activity. Nitracrine also has a relatively low toxicity profile compared to other chemotherapeutic agents. However, Nitracrine has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Nitracrine also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for the study of Nitracrine. One area of research could be the development of new formulations of Nitracrine that improve its solubility and bioavailability. Another area of research could be the study of Nitracrine's potential use in combination with other chemotherapeutic agents. Finally, the study of Nitracrine's immunomodulatory effects could lead to the development of new immunotherapeutic approaches for cancer treatment.
Métodos De Síntesis
The synthesis of Nitracrine involves the reaction of 2-chloroethylamine hydrochloride with ethyl N-phenylglycinate to form N,N-bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine. This intermediate is then reacted with picric acid to form the dipicrate salt of Nitracrine. The overall yield of this synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
Nitracrine has been extensively studied for its antitumor activity. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. Nitracrine has also been shown to have synergistic effects with other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition to its anticancer activity, Nitracrine has been studied for its potential use in the treatment of parasitic infections, such as Trypanosoma cruzi.
Propiedades
Número CAS |
101418-42-2 |
|---|---|
Nombre del producto |
N,N-Bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine dipicrate |
Fórmula molecular |
C26H28Cl2N8O14 |
Peso molecular |
747.4 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-[2-[ethyl(phenyl)azaniumyl]ethyl]azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C14H22Cl2N2.2C6H3N3O7/c1-2-18(14-6-4-3-5-7-14)13-12-17(10-8-15)11-9-16;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,2,8-13H2,1H3;2*1-2,10H |
Clave InChI |
QSFSUQOIKIFATF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC[NH+](CCCl)CCCl)C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC[NH+](CC[NH+](CCCl)CCCl)C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
bis(2-chloroethyl)-[2-(ethyl-phenyl-ammonio)ethyl]azanium, 2,4,6-trini trophenolate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



